2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

Catalog No.
S1768539
CAS No.
176039-39-7
M.F
C22H24N2O6
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((...

CAS Number

176039-39-7

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)

InChI Key

AWCFKRJSLGKRNA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

176039-39-7;N-Boc-N'-Fmoc-diaminoaceticacid;[(TERT-BUTOXYCARBONYL)AMINO]({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO})ACETICACID;AC1MBSPX;15513_ALDRICH;SCHEMBL5058092;CHEMBL1393917;15513_FLUKA;MolPort-003-725-372;4392AH;AKOS022181206;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]aceticAcid;NCGC00165994-01;AK-60128;AM002598;AM018323;KB-63339;PL053648;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)aceticacid;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)-ACETICACID;3B3-065400;N-Boc-Ninvertedexclamationmarka-Fmoc-diaminoaceticacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)aceticacid;2-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;N-(tert-Butoxycarbonyl)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]glycine

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Currently, there is limited publicly available information regarding the specific scientific research applications of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid.

This molecule does contain two functional groups commonly used in organic synthesis and peptide chemistry:

  • Fluorenylmethoxycarbonyl (Fmoc) protecting group: This group is widely employed in solid-phase peptide synthesis (SPPS) to temporarily protect the N-terminus (amino group) of peptides during chain elongation.
  • tert-Butoxycarbonyl (Boc) protecting group: Similar to Fmoc, this group also serves as a protecting group for amines in organic synthesis.

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic molecule characterized by its unique structural features. It has a molecular formula of C28H34N2O6C_{28}H_{34}N_{2}O_{6} and a molecular weight of approximately 494.58 g/mol. This compound incorporates several functional groups, including amine, carboxylic acid, and carbonyl moieties, which contribute to its chemical reactivity and potential biological activity. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and biochemistry.

This compound itself is not likely to have a specific mechanism of action. It serves as a protected building block for peptide synthesis. The final peptide product, depending on its sequence, could have various biological activities.

  • Wear gloves, eye protection, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.
Due to its functional groups:

  • Amide Formation: The amino groups can react with carboxylic acids or activated esters to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions are essential for synthesizing derivatives or conjugates that may enhance biological activity or target specificity.

  • Antimicrobial Activity: Many derivatives of fluorenyl compounds have shown efficacy against various pathogens.
  • Anticancer Properties: Some related compounds are investigated for their potential in cancer therapy due to their ability to inhibit specific cellular pathways.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic synthesis techniques:

  • Protection of Amino Groups: Initial protection of amino groups using tert-butoxycarbonyl groups.
  • Formation of the Fluorenyl Derivative: The fluorenylmethoxycarbonyl group is introduced through coupling reactions with appropriate precursors.
  • Final Coupling Reaction: The protected amino acids are coupled together to form the final product using standard peptide coupling reagents.

These methods ensure that the sensitive functional groups are preserved during the synthesis process.

This compound has potential applications in:

  • Drug Development: As a building block in the synthesis of peptide-based drugs or biologically active molecules.
  • Research: Utilized in studies focusing on protein interactions, enzyme inhibition, or as a model compound for understanding structure-activity relationships.

Its unique structure allows it to serve as a versatile intermediate in chemical synthesis.

Interaction studies involving this compound could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding how this compound influences biological pathways or cellular processes.

Such studies are crucial for determining its potential therapeutic uses and understanding its mechanism of action.

Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, including:

  • (S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy) - This compound features similar fluorenyl and carbonyl functionalities but differs in its side chain structure.
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-decanoic acid - A longer alkane chain offers different solubility and interaction profiles.
  • Fmoc-NH-PEG1-CH2COOH - Incorporates polyethylene glycol, enhancing solubility and potentially altering pharmacokinetics.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acidContains both fluorenyl and tert-butoxycarbonyl groupsVersatile building block
(S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy)Similar fluorenyl structure; shorter side chainDifferent biological activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-decanoic acidLonger alkane chainEnhanced hydrophobic interactions
Fmoc-NH-PEG1-CH2COOHIncorporates polyethylene glycolImproved solubility and bioavailability

This table highlights the uniqueness of the original compound while also showcasing how slight modifications can lead to different properties and potential applications.

XLogP3

3.5

Dates

Modify: 2023-08-15

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